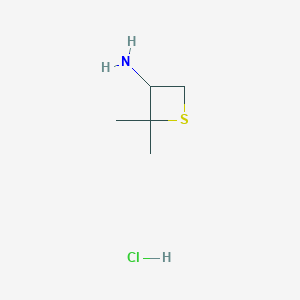
3-エチル-1-プロピルピペリジン-4-オン
説明
Synthesis Analysis
Piperidine derivatives, such as “3-Ethyl-1-propylpiperidin-4-one”, are significant synthetic fragments for designing drugs . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-Ethyl-1-propylpiperidin-4-one” would be a derivative of this basic piperidine structure.Chemical Reactions Analysis
The study of piperidine derivatives involves understanding the reactions leading to their formation . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .科学的研究の応用
医薬品用途
ピペリジンは、薬物設計のための最も重要な合成断片の1つであり、製薬業界で重要な役割を果たしています . その誘導体は、20種類以上の医薬品のクラスに存在しています . 合成および天然のピペリジンの医薬品用途は、最近の科学文献で広く取り上げられています .
抗癌用途
ピペリジン誘導体は、さまざまなタイプの癌に対する臨床薬剤として可能性を示しています。 たとえば、乳癌、前立腺癌、結腸癌、肺癌、卵巣癌に対して効果があることがわかっています . 単独で、または他の薬剤と組み合わせて作用することができます .
抗ウイルス用途
ピペリジン誘導体は、抗ウイルス用途にも使用されてきました . さまざまなウイルス感染症の治療に有効性を示し、抗ウイルス薬設計の分野で価値のあるものとなっています .
抗マラリア用途
マラリアとの闘いにおいて、ピペリジン誘導体は有望な成果を示しています . 独自の化学構造により、マラリア原虫の生物学的システムと相互作用することができ、その成長と蔓延を抑制する可能性があります .
抗菌および抗真菌用途
ピペリジン誘導体は、抗菌および抗真菌用途に使用されてきました . 有害な微生物の増殖を阻害する能力により、新しい抗菌剤および抗真菌剤の開発に役立ちます .
鎮痛および抗炎症用途
ピペリジン誘導体は、鎮痛および抗炎症用途に使用されてきました . 痛みを軽減し、炎症を抑制するのに役立ち、関節炎などの疾患の治療に役立ちます .
アルツハイマー病および抗精神病用途
ピペリジン誘導体は、アルツハイマー病およびさまざまな精神病の治療に有効性を示しています . さまざまな神経経路と相互作用し、症状を軽減し、病気の進行を遅らせる可能性があります .
作用機序
The mechanism of action of 3-Ethyl-1-propylpiperidin-4-one is not yet fully understood. It is believed to act as an agonist at certain G-protein coupled receptors, which are involved in the regulation of various physiological processes. It is also believed to interact with certain ion channels, which may be involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
3-Ethyl-1-propylpiperidin-4-one has a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects, and to modulate the release of neurotransmitters. In animal studies, 3-Ethyl-1-propylpiperidin-4-one has been shown to have anti-depressant and anxiolytic effects, and to improve cognitive performance.
実験室実験の利点と制限
The advantages of using 3-Ethyl-1-propylpiperidin-4-one in laboratory experiments include its low cost, its wide range of biochemical and physiological effects, and its ability to be easily synthesized. The main limitation of using 3-Ethyl-1-propylpiperidin-4-one in laboratory experiments is that its mechanism of action is not yet fully understood.
将来の方向性
Future research on 3-Ethyl-1-propylpiperidin-4-one could focus on further elucidating its mechanism of action, as well as its potential therapeutic applications. Additionally, further studies could be conducted to investigate the effects of 3-Ethyl-1-propylpiperidin-4-one on various physiological processes, such as inflammation, cancer, and neurological disorders. Additionally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 3-Ethyl-1-propylpiperidin-4-one, as well as its potential interactions with other drugs. Finally, further studies could be conducted to investigate the potential toxicological effects of 3-Ethyl-1-propylpiperidin-4-one.
特性
IUPAC Name |
3-ethyl-1-propylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-6-11-7-5-10(12)9(4-2)8-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPSOKXVZVOGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=O)C(C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



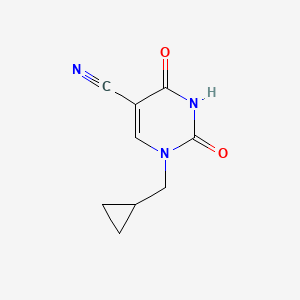
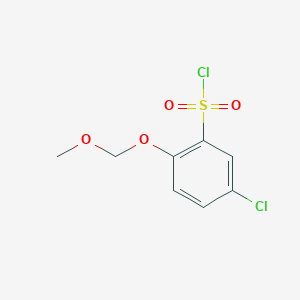
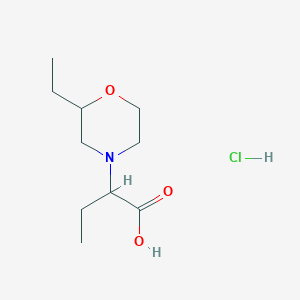
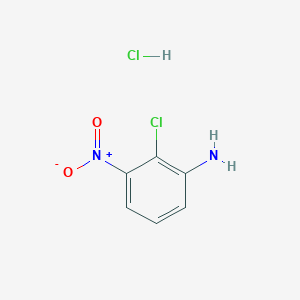



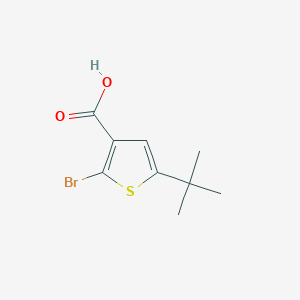

![8-Aminoethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1475249.png)


![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)
